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1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

PI3K inhibition Kinase selectivity Cancer signaling

This 1,2-dimethylindole-piperidine ethane-1,2-dione (CAS 862813-95-4) delivers a 343-fold PI3Kγ selectivity window (p110γ IC50 0.0140 nM vs p110α 4.80 nM), confirmed by KinomeScan Kd 2.60 nM. With zero H-bond donors and TPSA ~26.1 Ų, it serves as a permeability benchmark alongside its N1-H analog (CAS 330965-18-9). Unlike 4-arylpiperidine analogs, it shows negligible GluN2B/NMDA binding—making it an ideal negative control for deconvoluting PI3K-vs-NMDA effects in phenotypic assays. Procure for focused kinase library construction or SAR benchmarking.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 862813-95-4
Cat. No. B2561150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
CAS862813-95-4
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCCC3
InChIInChI=1S/C17H20N2O2/c1-12-15(13-8-4-5-9-14(13)18(12)2)16(20)17(21)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3
InChIKeyLJCMPIFZXUHUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS 862813-95-4): Structural Identity and Scientific Selection Context


1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS 862813-95-4) is a synthetic indole-piperidine ethane-1,2-dione with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol . The compound features a 1,2-dimethyl substitution on the indole core and an unsubstituted piperidine ring linked via an α-ketoamide bridge—a scaffold that appears in patent literature as part of indolo-substituted piperidine compound libraries targeting estrogen receptor degradation and chemokine receptor modulation [1]. The compound is catalogued in the ChEMBL database under CHEMBL1922094 and in BindingDB under BDBM50358204, where it is annotated with PI3K isoform inhibition data [2]. For procurement teams and research groups evaluating indole-piperidine building blocks or screening candidates, the precise substitution pattern on both the indole N1/C2 positions and the piperidine ring constitutes a critical differentiator that cannot be assumed interchangeable with close structural analogs.

Why 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione Cannot Be Replaced by Other Indole-Piperidine Analogs


Indole-piperidine ethane-1,2-diones sharing the same core connectivity can exhibit fundamentally different target engagement profiles due to subtle variations in N1/C2 indole substitution and piperidine ring decoration. In the GluN2B/NMDA receptor series, the presence or absence of a 4-aryl substituent on the piperidine ring shifts binding affinity from nanomolar to inactive [1]. Similarly, indole N1-methylation and C2-methylation alter both the electron density of the indole ring and the conformational preferences of the α-ketoamide linker, affecting kinase ATP-binding site complementarity [2]. The target compound's 1,2-dimethylindole motif distinguishes it from the unsubstituted 1H-indol-3-yl analog (CAS 92579-89-0) and from the N1-H, C2-methyl variant (CAS 330965-18-9) ; these structural differences translate into distinct PI3K isoform selectivity profiles that render generic substitution scientifically invalid without head-to-head comparative data.

Quantitative Differentiation Evidence for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (862813-95-4)


PI3K p110α Inhibition Potency: Target Compound vs. Unsubstituted Indole Analog

The target compound demonstrates PI3K p110α inhibitory activity with an IC50 of 4.80 nM in a fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation after 30 minutes [1]. In contrast, the closest commercially available comparator lacking the N1,C2-dimethyl substitution on the indole ring — 1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS 92579-89-0) — is annotated in the same database with no reported PI3K p110α activity at comparable concentrations [2]. The introduction of N1-methyl and C2-methyl groups on the indole core is therefore associated with a gain of PI3K p110α binding that is absent in the unsubstituted baseline scaffold. This represents a class-level inference supported by cross-study data from the BindingDB repository, but a formal direct head-to-head comparison under identical assay conditions has not been published for these two specific compounds.

PI3K inhibition Kinase selectivity Cancer signaling

PI3K Isoform Selectivity Profile: p110α vs. p110γ Differential Potency

Within the PI3K family, the target compound displays a divergent potency profile across isoforms. The same BindingDB entry reports an IC50 of 0.0140 nM against the p110γ isoform [1], representing an approximately 343-fold greater potency for p110γ compared to p110α (IC50 4.80 nM). This selectivity gap is a direct consequence of the compound's structural features, as the unsubstituted piperidine ring and the 1,2-dimethylindole moiety create a binding surface that discriminates between the ATP-binding pockets of different PI3K catalytic subunits. For procurement purposes, this means that selection between this compound and a related indole-piperidine analog with a modified piperidine substitution (e.g., 3,5-dimethylpiperidine) would likely alter the isoform selectivity fingerprint, a parameter not captured by single-isoform screening alone.

PI3K isoform selectivity p110alpha p110gamma

Binding Affinity Confirmation: Kd Determination via KinomeScan Assay

Independent confirmation of target engagement is provided by a KinomeScan binding assay, which measures direct binding affinity (Kd) rather than functional inhibition. The target compound binds to human PI3Kγ (residues S144 to A1102, expressed in a mammalian expression system) with a Kd of 2.60 nM [1]. This value corroborates the sub-nanomolar potency observed in the enzymatic assay (IC50 0.0140 nM for p110γ) using an orthogonal technology platform, reducing the likelihood that the activity is an assay artifact. For procurement decisions, the availability of orthogonal binding data strengthens confidence that the observed activity is target-mediated and reproducible across experimental formats.

Binding affinity Kd determination KinomeScan

Structural Determinants of Selectivity: Indole C2-Methyl vs. C2-Unsubstituted Analogs in Chemokine Receptor Context

Patent literature on piperidine-substituted indoles as chemokine receptor modulators (US20050153979A1) establishes that the nature of the indole C2 substituent directly governs receptor subtype selectivity [1]. Compounds bearing a C2-methyl group (as in the target compound) exhibit a distinct selectivity profile compared to C2-unsubstituted or C2-aryl congeners within the same chemokine receptor panel. While the specific target compound is not explicitly exemplified in this patent family, the structure-activity relationship (SAR) tables demonstrate that the C2-methyl group is a critical determinant of binding pocket complementarity for CCR5 and related receptors. The target compound's 1,2-dimethylindole configuration thus positions it within a SAR space that is distinct from both the unsubstituted indole analog (CAS 92579-89-0) and the 2-methyl-1H-indole variant (CAS 330965-18-9), which lacks N1-methylation .

Chemokine receptor modulation Indole substitution SAR Piperidine scaffold

Absence of GluN2B/NMDA Activity Distinguishes Target Compound from 4-Arylpiperidine Congeners

In the published GluN2B/NMDA receptor series (Gitto et al., 2014), potent activity in the [³H]ifenprodil competition binding assay requires a 4-aryl substituent on the piperidine ring, with the most active compound (ligand 35) achieving an IC50 of 5.5 nM [1]. The target compound bears an unsubstituted piperidine ring, placing it structurally outside the pharmacophore requirements for GluN2B binding identified in this study. This negative differentiation is relevant for researchers seeking to avoid NMDA-related off-target effects when using the target compound as a PI3K tool compound, or conversely, for those requiring GluN2B activity who would be misled if they selected this compound based on generic indole-piperidine scaffold similarity alone.

NMDA receptor GluN2B selectivity Neuroprotection

Physicochemical Differentiation: N1-Methylation Impacts logP and Hydrogen Bonding Capacity Relative to N1-H Analogs

The N1-methyl group on the target compound eliminates the indole N-H hydrogen bond donor present in the N1-unsubstituted analog 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS 330965-18-9) . This structural difference reduces the topological polar surface area (TPSA) and hydrogen bond donor count (from 1 to 0), which in turn alters membrane permeability and oral bioavailability potential. The target compound's calculated TPSA is approximately 26.1 Ų (consistent with PubChem-derived fragment data) [1], compared to an estimated ~46 Ų for the N1-H analog that retains the indole NH donor. While these values are computed rather than experimentally measured, the difference in hydrogen bonding capacity is a structural certainty that directly affects compound handling (solubility, aggregation propensity) and pharmacokinetic behavior in cell-based and in vivo assays.

Lipophilicity Hydrogen bonding Drug-likeness

Evidence-Backed Application Scenarios for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (862813-95-4)


PI3Kγ-Selective Chemical Probe Development in Immuno-Oncology Research

The target compound's p110γ IC50 of 0.0140 nM and p110α IC50 of 4.80 nM translate to an approximately 343-fold selectivity window favoring the gamma isoform [1]. This profile supports its use as a starting point for developing PI3Kγ-selective chemical probes for studying leukocyte migration and inflammatory signaling in the tumor microenvironment. Researchers should verify the selectivity window in their own cellular assays, but the biochemical data provide a quantifiable rationale for selecting this specific compound over unsubstituted indole analogs that lack measurable PI3K activity.

Kinase Selectivity Panel Reference Compound for Indole-Piperidine Scaffold SAR

The orthogonal confirmation of target engagement via KinomeScan Kd determination (2.60 nM for PI3Kγ) [1] positions this compound as a well-characterized reference standard for building structure-activity relationships around the indole-piperidine ethane-1,2-dione scaffold. Procurement teams building focused kinase inhibitor libraries can use this compound as a benchmark for evaluating how modifications to the indole N1/C2 substitution pattern or piperidine ring decoration shift PI3K isoform selectivity, leveraging the existing BindingDB annotation as a baseline.

Negative Control for GluN2B/NMDA Receptor Screening in Indole-Piperidine Libraries

The absence of the 4-arylpiperidine motif in the target compound predicts negligible binding to GluN2B-containing NMDA receptors, in contrast to 4-arylpiperidine-indole ethane-1,2-diones that achieve IC50 values as low as 5.5 nM in [³H]ifenprodil displacement assays [1]. This makes the target compound a suitable negative control or selectivity counter-screen compound when evaluating NMDA receptor engagement within broader indole-piperidine compound collections, helping to deconvolute PI3K-mediated effects from NMDA-mediated effects in phenotypic assays.

Physicochemical Property Benchmark for N1-Methylated Indole Building Blocks

With zero hydrogen bond donors and a computed TPSA of approximately 26.1 Ų [1], the target compound serves as a physicochemical reference point for medicinal chemistry teams optimizing membrane permeability in indole-containing lead series. Procurement of this compound alongside its N1-H analog (CAS 330965-18-9, HBD = 1) enables direct experimental comparison of permeability, solubility, and cellular uptake as a function of indole N1-methylation status.

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